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molecular formula C15H13N3OS B6057158 N-(4-methoxyphenyl)-4-(2-thienyl)-2-pyrimidinamine

N-(4-methoxyphenyl)-4-(2-thienyl)-2-pyrimidinamine

Cat. No. B6057158
M. Wt: 283.4 g/mol
InChI Key: SYCPDJKZAZXSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04788195

Procedure details

A mixture of 10.9 g of 3-dimethylamino-1-(2-thienyl)-2-propen-1-one (U.S. Pat. No. 4,374,988) and 11.8 g of 4-methoxyphenylguanidine carbonate in 150 ml of isopropanol was heated at reflux for 48 hours. The solution was cooled, then filtered, giving 9.0 g of the desired product as yellow crystals, mp 158°-160° C.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[CH:4][C:5]([C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)=O.C(=O)(O)O.[CH3:17][O:18][C:19]1[CH:24]=[CH:23][C:22]([NH:25][C:26]([NH2:28])=[NH:27])=[CH:21][CH:20]=1>C(O)(C)C>[CH3:17][O:18][C:19]1[CH:20]=[CH:21][C:22]([NH:25][C:26]2[N:28]=[C:5]([C:7]3[S:8][CH:9]=[CH:10][CH:11]=3)[CH:4]=[CH:3][N:27]=2)=[CH:23][CH:24]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
CN(C=CC(=O)C=1SC=CC1)C
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
C(O)(O)=O.COC1=CC=C(C=C1)NC(=N)N
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC1=NC=CC(=N1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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